Several synthetic routes have been developed for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives. One common approach involves the Fischer indole synthesis, utilizing suitably substituted pyridines and hydrazines. [ [] ]
Example:
Starting from a 2-amino-3-trifluoromethylpyridine, reaction with a suitable hydrazine derivative under acidic conditions leads to the formation of the desired pyrrolo[2,3-b]pyridine core. [ [] ]
Another method involves the multicomponent reaction of salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one to yield a chromeno[2,3-b]pyridine derivative bearing the desired trifluoromethyl group. [ [] ]
Key findings:
The molecule adopts a planar conformation, with the trifluoromethyl group slightly out of plane due to steric hindrance. [ [] ]
The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic distribution within the molecule, impacting its reactivity and interactions with biological targets. [ [] ]
Examples:
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring readily undergoes electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at specific positions. [ [] ]
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic aromatic substitution, facilitating the introduction of diverse functional groups. [ [] ]
Metal-Catalyzed Cross-Coupling Reactions: The bromine atom in 5-bromo-1H-pyrrolo[2,3-b]pyridine can be readily substituted via various cross-coupling reactions, allowing for further structural diversification. [ [] ]
Mechanism of Action
Kinase Inhibition: Several derivatives have been reported as potent and selective inhibitors of various kinases, including Janus kinase 1 (JAK1), Cyclin-dependent kinase 8 (CDK8), and Cyclin-dependent kinase 7 (Cdc7). These inhibitors typically bind to the ATP-binding site of the kinase, thereby blocking its activity. [ [], [], [], [] ]
Inhibition of Other Enzymes: Derivatives have also demonstrated inhibitory activity against other enzymes, such as human neutrophil elastase (HNE), suggesting their potential as therapeutic agents for inflammatory diseases. [ [] ]
Interaction with DNA/RNA: The planar structure and electron-rich nature of the pyrrolo[2,3-b]pyridine scaffold enable its intercalation into DNA/RNA, potentially interfering with various cellular processes. [ [] ]
Applications
Medicinal Chemistry: * Anticancer Agents: Several derivatives exhibit potent anticancer activity against various cancer cell lines, including colorectal cancer, peritoneal mesothelioma, and pancreatic adenocarcinoma. [ [], [], [] ] This is attributed to their ability to inhibit key enzymes involved in cell cycle progression and proliferation.* Anti-inflammatory Agents: Derivatives have shown promise as inhibitors of HNE, a key enzyme implicated in inflammatory lung diseases. [ [] ] This suggests their potential for developing new treatments for conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.* Antiviral Agents: Some derivatives have demonstrated activity against HIV-1 reverse transcriptase, indicating their potential as antiviral agents. [ [] ]* Other Therapeutic Areas: Research on this scaffold extends to other areas, including the development of agents for treating pulmonary fibrosis and Alzheimer's disease. [ [] ]
Related Compounds
Pexidartinib
Compound Description: Pexidartinib is a potent and selective inhibitor of CSF1R, a receptor tyrosine kinase implicated in the pathogenesis of tenosynovial giant cell tumors (TGCT). It is a dihydrochloride salt dihydrate. []
Relevance: Pexidartinib shares the core 1H-pyrrolo[2,3-b]pyridine structure with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The difference lies in the substitution at the 3-position of the pyrrolopyridine core: Pexidartinib features a (5-chloropyridin-3-yl)methyl substituent, while the target compound has a trifluoromethyl group at the 5-position. []
Compound Description: This compound is a potent type II CDK8 inhibitor, exhibiting significant antitumor activity against colorectal cancer in vitro and in vivo. Mechanistically, it inhibits CDK8, indirectly downregulating the WNT/β-catenin signaling pathway and inducing cell cycle arrest. []
Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine scaffold with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The key difference lies in the substitution pattern. Compound 22 features a (3-(trifluoromethyl)-4-methylphenyl)aminopropenamide moiety at the 3-position and lacks the trifluoromethyl group present at the 5-position of the target compound. []
Compound Description: This compound is a highly potent and selective JAK1 inhibitor, demonstrating efficacy in treating pulmonary fibrosis. It exhibits remarkable selectivity over other JAK isoforms (JAK2, JAK3, and TYK2) and effectively inhibits JAK1-STAT phosphorylation in cellular models. []
Relevance: Compound 36b, similar to 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, contains the 1H-pyrrolo[2,3-b]pyridine core and a trifluoromethyl group, albeit within different substituents. Compound 36b has the trifluoromethyl group within a piperidinyl amino substituent at the 4-position, while the target compound has it directly attached to the 5-position of the core structure. []
Compound Description: This compound and, particularly, its (S,S)-enantiomer (Compound 38a) are potent and selective JAK1 inhibitors. They show promise in treating hepatic fibrosis by reducing the proliferation, fibrogenic gene expression, and migration of hepatic stellate cells. []
Compound Description: This class of compounds was designed as JAK1-selective inhibitors, inspired by the binding modes of existing JAK inhibitors. []
Relevance: These derivatives share the 1H-pyrrolo[2,3-b]pyridine core and the 5-carboxamide substitution with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The key difference is the absence of the trifluoromethyl group at the 5-position in these derivatives, which are further modified with various substituents to enhance JAK1 selectivity. []
Compound Description: This series of compounds was designed and synthesized as potential immunomodulators targeting JAK3 for treating immune diseases. []
Relevance: Similar to 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, these derivatives contain the 1H-pyrrolo[2,3-b]pyridine core and a 5-carboxamide group. The primary distinction is the lack of a trifluoromethyl group in these derivatives, which are modified with different substituents to optimize their JAK3 inhibitory activity. []
N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine and N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine
Compound Description: These two compounds are structurally very similar, both containing the 1H-pyrrolo[2,3-b]pyridine core with a nitro group at the 5-position and a substituted piperidine ring at the 4-position. [, ]
Relevance: These compounds are structurally related to 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine through their shared 1H-pyrrolo[2,3-b]pyridine core. They highlight the significance of the 4- and 5-positions for substitutions in this scaffold. The major difference lies in the presence of a nitro group at the 5-position instead of the trifluoromethyl group found in the target compound. [, ]
Compound Description: This class of heterocyclic compounds, featuring alkyl or aryl substituents at the 2- and 3-positions and a bromine atom at the 5-position of the 1H-pyrrolo[2,3-b]pyridine framework, was synthesized via Fischer indole cyclization. []
Relevance: These derivatives highlight the synthetic versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold, similar to 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Both share the core structure but differ in their 5-position substituents, with the derivatives having a bromine atom instead of a trifluoromethyl group. []
4-Chloro-1H-pyrrolo[2,3-b]pyridine
Compound Description: This compound has been studied using high-resolution X-ray diffraction and DFT calculations to elucidate its electronic structure, bonding scheme, and intermolecular interactions. []
Relevance: 4-Chloro-1H-pyrrolo[2,3-b]pyridine shares the core pyrrolo[2,3-b]pyridine structure with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, differing only in the substituent at the 4-position, where a chlorine atom replaces the trifluoromethyl group. This comparison emphasizes the impact of substituent changes on the molecular properties of the pyrrolo[2,3-b]pyridine scaffold. []
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
Compound Description: This compound and its phenacyl derivatives were explored for their potential as cholinesterase inhibitors and antiglycation agents. []
Relevance: 1H-Pyrrolo[2,3-b]pyridine represents the core structure of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, lacking any substituents. This comparison underscores the importance of derivatizing the core scaffold to develop compounds with desirable biological activities. []
Compound Description: These compounds are pyrrolo[2,3-b]pyridine scaffolds synthesized and characterized for their potential biological activity. []
Relevance: Compounds 8 and 9, along with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, belong to the pyrrolo[2,3-b]pyridine family, sharing the core heterocyclic structure. While the specific substituents on these compounds differ, their shared scaffold suggests potential similarities in their chemical properties and potential biological activities. []
Compound Description: These compounds represent a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as Cdc7 kinase inhibitors, with Compound 42 showing potent activity. []
Relevance: These compounds highlight the use of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing kinase inhibitors. While 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is not a kinase inhibitor itself, the shared scaffold and exploration of similar compounds for this purpose suggest potential starting points for derivatizing the target compound for kinase inhibition. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.